![molecular formula C28H20S5 B14618870 2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene CAS No. 60602-71-3](/img/structure/B14618870.png)
2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene is a complex organic compound characterized by its unique structure comprising multiple thiophene and ethene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene typically involves a series of condensation reactions. One common method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes with active methylene compounds in the presence of a base . The reaction conditions often include the use of solvents such as acetic anhydride and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene involves its interaction with various molecular targets and pathways. Its optoelectronic properties are primarily due to the conjugated π-electron system, which allows for efficient charge transfer and light absorption. This makes it an excellent candidate for use in electronic devices where these properties are crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-bis(octyloxy)-1,4-phenylene: Another compound with similar optoelectronic properties, often used in OLEDs and organic solar cells.
6-bromoquinoline: Used in the synthesis of similar π-conjugated systems for electronic applications.
Uniqueness
What sets 2,2’-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene apart is its unique structure that combines multiple thiophene and ethene units, providing a highly conjugated system. This results in superior optoelectronic properties, making it particularly valuable in advanced electronic applications.
Eigenschaften
CAS-Nummer |
60602-71-3 |
|---|---|
Molekularformel |
C28H20S5 |
Molekulargewicht |
516.8 g/mol |
IUPAC-Name |
2,5-bis[2-[5-(2-thiophen-2-ylethenyl)thiophen-2-yl]ethenyl]thiophene |
InChI |
InChI=1S/C28H20S5/c1-3-21(29-19-1)5-7-23-9-11-25(31-23)13-15-27-17-18-28(33-27)16-14-26-12-10-24(32-26)8-6-22-4-2-20-30-22/h1-20H |
InChI-Schlüssel |
UUOFIKNBSWAYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=CC2=CC=C(S2)C=CC3=CC=C(S3)C=CC4=CC=C(S4)C=CC5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
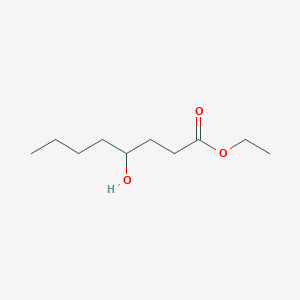


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
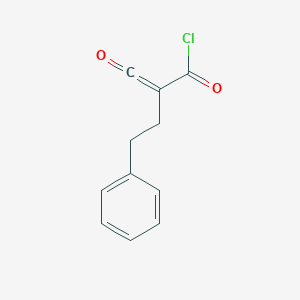

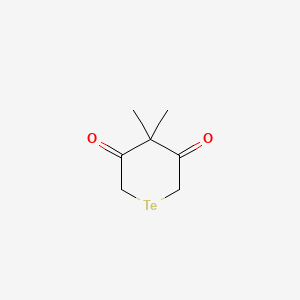
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
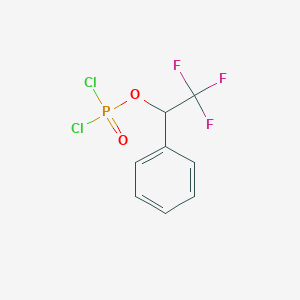
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

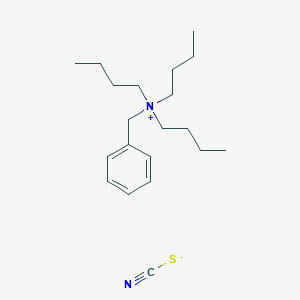
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)
